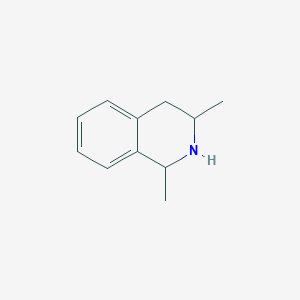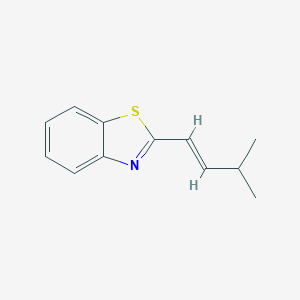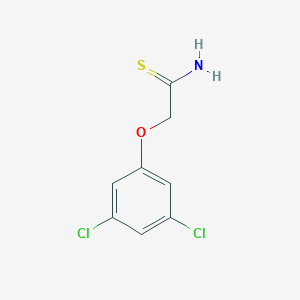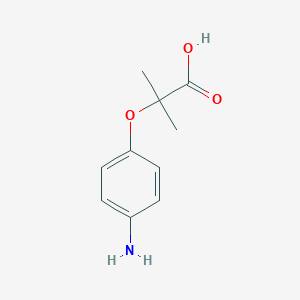
Osthenone
Vue d'ensemble
Description
It is isolated from the plant Murraya exotica and exhibits a range of biological activities, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Osthenone can be synthesized through several methods, including the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 7-methoxy-8-formylcoumarin with acetone in the presence of a base, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Murraya exotica. The plant material is subjected to solvent extraction, followed by purification processes like chromatography to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Osthenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Osthenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antiproliferative activity against cancer cell lines.
Medicine: Investigated for potential therapeutic uses due to its biological activities.
Industry: Utilized in the development of natural product libraries for high-throughput screening
Mécanisme D'action
The mechanism of action of Osthenone involves its interaction with various molecular targets and pathways. It is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Osthenone is unique among coumarins due to its specific structure and biological activities. Similar compounds include:
- Isomurralonginol acetate
- Murralongin
- 2’E-3’-formaldehydylosthole
- Toddalosin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique antiproliferative activity against cancer cell lines sets it apart from these similar compounds .
Propriétés
IUPAC Name |
7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of osthenone and similar coumarins contribute to their antiproliferative activity against cancer cells?
A1: The research article [] highlights that the presence of 1,1-dimethylallyl and isopentenyl groups plays a crucial role in the antiproliferative activity of this compound and other tested coumarins. Specifically, pyrano- and furanocoumarins, which are derived from simple isopentenylated coumarins and possess these structural features, exhibited stronger activity against cancer cell lines compared to normal human cell lines. While the exact mechanism of action is not fully elucidated in this study, the presence and position of these groups likely influence the interaction of these compounds with their biological targets, contributing to their antiproliferative effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)





